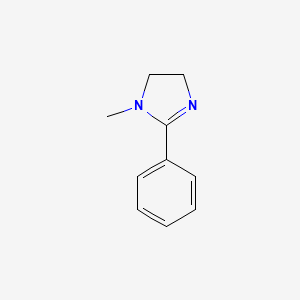
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenyl group and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enoic acid with 2-methylpropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide: The E-isomer of the compound, which has different spatial arrangement and potentially different properties.
N-(2-methylpropyl)-3-phenylprop-2-enamide: A similar compound without the Z-configuration, which may exhibit different reactivity and biological activity.
Uniqueness
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide is unique due to its specific configuration, which can influence its chemical reactivity and biological activity. The Z-configuration may result in different interactions with molecular targets compared to its E-isomer or other similar compounds.
Propriétés
Numéro CAS |
23784-49-8 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(Z)-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8- |
Clé InChI |
LNXFPTPVIMNAOD-HJWRWDBZSA-N |
SMILES isomérique |
CC(C)CNC(=O)/C=C\C1=CC=CC=C1 |
SMILES canonique |
CC(C)CNC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


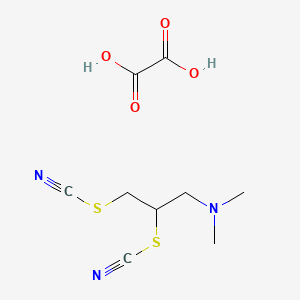
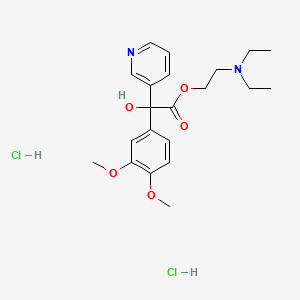

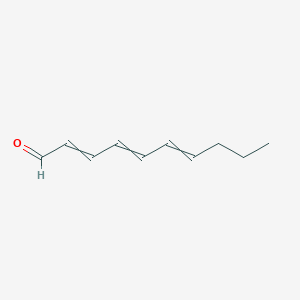
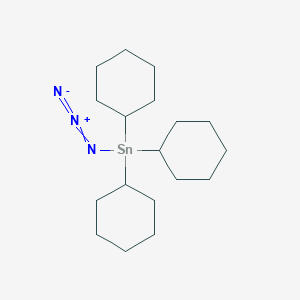

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
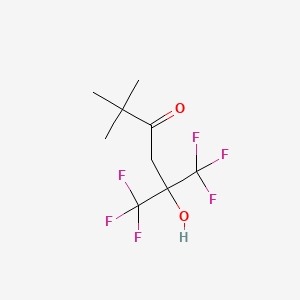


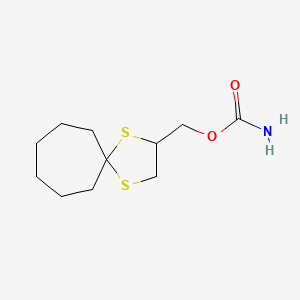
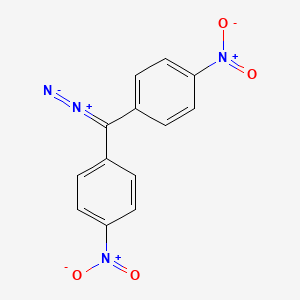
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
